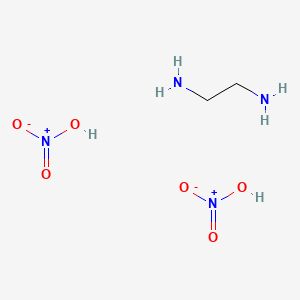

Ethylenediamine dinitrate

Cat. No. B1253146

Key on ui cas rn:

20829-66-7

M. Wt: 123.11 g/mol

InChI Key: HODPISPVTPCXIU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05030763

Procedure details

To a 3-liter, jacketed, round bottom flask with a bottom outlet and fitted with an addition funnel, stirrer, and thermometer were charged 790 grams of water and 339 grams of ethylenediamine. To this stirred solution was added, via the addition funnel, 1,006 grams of 70 weight percent HNO3. The temperature was maintained between 20° C. and 30° C. by circulating ice water through the jacket as the neutralization reaction proceeded and ethylenediamine dinitrate formed. The ethylenediamine dinitrate solution was then added, via the bottom outlet, to a 12-liter, round bottom flask fitted with a cooling bath and stirrer, which contained 6,145 grams of anhydrous, denatured ethanol cooled to about 3° C. The ethylenediamine dinitrate precipitated as a white crystalline solid. The slurry was stirred for 30 minutes, filtered, and the filter cake washed with about 1,000 grams of fresh denatured, anhydrous ethanol. On drying, 897 grams (95.4 percent yield, m.p. 187°-187.5° C.) of EDDN product was obtained. The EDDN was characterized by FT-IR (Fourier transform-infrared) spectroscopy, DSC (differential scanning calorimetry), and equivalent weight determination. The average particle size of the EDDN was measured using photomicrographs of the product, and was found to be 30 microns.

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

ethylenediamine dinitrate

Yield

95.4%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([NH2:4])[CH2:2][NH2:3].[N+:5]([O-:8])([OH:7])=[O:6]>O>[N+:5]([O-:8])([OH:7])=[O:6].[N+:5]([O-:8])([OH:7])=[O:6].[CH2:1]([NH2:4])[CH2:2][NH2:3] |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Two

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

339 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CN)N

|

|

Name

|

|

|

Quantity

|

790 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

round bottom flask with a bottom outlet and fitted with an addition funnel, stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature was maintained between 20° C. and 30° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

as the neutralization reaction

|

Outcomes

Product

|

Name

|

ethylenediamine dinitrate

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)(O)[O-].[N+](=O)(O)[O-].C(CN)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 95.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |